molecular formula C17H23N3O4S B2735902 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 1421458-73-2

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Numéro de catalogue: B2735902
Numéro CAS: 1421458-73-2
Poids moléculaire: 365.45
Clé InChI: HPYKRSJULPKJGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel source . TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin, and it is primarily expressed in sensory neurons source . This compound acts by blocking the channel, thereby inhibiting the influx of calcium ions (Ca²⁺) that would normally be triggered by cold stimuli or agonist binding source . Its primary research value lies in its utility as a pharmacological tool for investigating the complex physiological and pathological roles of TRPM8. Researchers employ this antagonist to study its involvement in thermosensation, cold allodynia in neuropathic pain models, and migraine pathophysiology source . Furthermore, due to the documented overexpression of TRPM8 in various cancers, including prostate, pancreatic, and breast cancer, this compound is also being explored in oncology research to understand its role in tumor cell proliferation, survival, and migration source . Supplied as a high-purity compound, it is intended for in vitro and in vivo research applications to further elucidate TRPM8 channel biology and its potential as a therapeutic target.

Propriétés

IUPAC Name

3-[[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-2-13-3-5-15(6-4-13)25(23,24)19-9-7-14(8-10-19)12-20-16(21)11-18-17(20)22/h3-6,14H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYKRSJULPKJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with 4-ethylbenzenesulfonyl chloride, it reacts with piperidine under basic conditions to form 1-((4-ethylphenyl)sulfonyl)piperidine.

    Alkylation: The piperidine derivative is then alkylated with a suitable alkylating agent to introduce the imidazolidine-2,4-dione moiety.

    Cyclization: The final step involves cyclization to form the imidazolidine ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that compounds with similar structures exhibit diverse pharmacological effects. The potential applications of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione include:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties, making them candidates for treating infections.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase, relevant in treating neurological disorders.
  • Anti-inflammatory Effects : There is potential for anti-inflammatory applications, which could be beneficial in treating various inflammatory conditions.

The biological activity of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is attributed to its interactions with various molecular targets, including:

  • Enzymes : The sulfonyl group enhances binding affinity to enzyme active sites, potentially inhibiting their activity.
  • Receptors : The compound may interact with specific receptors involved in disease processes.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity and therapeutic potential of this compound:

  • Anticancer Studies : Research has indicated that derivatives with similar structures can exhibit anticancer properties by modulating signaling pathways associated with tumor growth.
  • Neuroprotective Effects : Some studies suggest that compounds containing piperidine moieties may offer neuroprotective benefits, providing a basis for investigating their use in neurodegenerative diseases.

Synthesis and Mechanisms of Action

The synthesis of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions that integrate various functional groups. Key steps often include:

  • Formation of the Imidazolidine Ring : This involves cyclization reactions that create the imidazolidine structure.
  • Sulfonamide Formation : The introduction of the sulfonamide group enhances biological activity.

The mechanisms of action are still under investigation but are believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Mécanisme D'action

The mechanism of action of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl and imidazolidine groups are crucial for its binding affinity and activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione , we compare it with analogous compounds reported in the literature, focusing on structural variations, synthetic routes, and inferred biological or physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Potential Applications Reference
3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Ethylphenyl sulfonyl-piperidinylmethyl Enzyme inhibition, CNS therapeutics
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione Imidazolidine-2,4-dione Pyrazole-linked dimethylisoxazole + 3-hydroxybenzyl Antimicrobial, anti-inflammatory
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione 5,5-Dimethylimidazolidine-2,4-dione Additional methyl groups at C5 of hydantoin core Enhanced metabolic stability

Key Observations:

Core Modifications: The target compound retains the unmodified imidazolidine-2,4-dione core, which is critical for hydrogen-bonding interactions in enzyme inhibition (e.g., with kinases or proteases).

Substituent Diversity :

  • The 4-ethylphenyl sulfonyl group distinguishes the target compound from analogs like 3-hydroxybenzyl -substituted derivatives (e.g., compound 2161). The ethyl group may enhance membrane permeability compared to polar hydroxybenzyl groups, which could improve CNS penetration .
  • The piperidinylmethyl linker provides conformational flexibility absent in pyrazole-linked analogs (e.g., compound 2161), possibly enabling broader target engagement.

Synthetic Complexity: The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by coupling to the hydantoin core, similar to methods described for compound 5 in (e.g., reflux in ethanol/acetic acid) . However, the absence of phenylhydrazine or isoxazole components (as in compounds) simplifies its purification profile.

The sulfonyl group may confer selectivity for sulfa drug targets (e.g., dihydropteroate synthase) .

Notes

  • Compounds from (FAO/WHO report) are listed as food additives, implying regulatory approval for specific uses, though their pharmacological relevance remains unclear .

Activité Biologique

The compound 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione represents a novel class of imidazolidine derivatives that have garnered attention for their potential biological activities, particularly as inhibitors of protein tyrosine phosphatases (PTPs). This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The structural framework consists of an imidazolidine core functionalized with a sulfonamide group and a piperidine moiety. The synthetic pathway often includes:

  • Formation of the imidazolidine ring through cyclization reactions.
  • Sulfonation of the piperidine derivative to introduce the sulfonamide group.
  • Methylation or other modifications to achieve the desired substitution pattern.

Research indicates that compounds similar to 3-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione exhibit significant inhibitory activity against PTPs, particularly PTP1B. Inhibition of PTPs is crucial in regulating insulin signaling pathways and has implications for diabetes treatment.

Case Studies and Research Findings

  • Inhibition of PTP1B : A study reported that imidazolidine derivatives showed selective inhibition against PTP1B with an IC50 ranging from 2 to 5 µM. The selectivity index indicates a significant preference for PTP1B over other phosphatases, which is beneficial for minimizing side effects in therapeutic applications .
  • Antiproliferative Activity : In vitro assays demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. Notably, it was effective against colon cancer cell lines, with potency improvements observed through structural modifications .
  • Metabolic Effects : In vivo studies using diabetic mouse models revealed that related compounds improved insulin sensitivity and glucose tolerance. These effects were attributed to enhanced insulin signaling mediated by the inhibition of PTP1B .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectIC50 (µM)Reference
PTP1B InhibitionSelective inhibition2 - 5
AntiproliferativeColon cancer cell linesVaries
Insulin SensitivityImproved glucose toleranceNot specified

Q & A

Basic: What synthetic routes are reported for synthesizing 3-((1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione?

Answer:
The compound can be synthesized via a multi-step approach:

Sulfonylation of Piperidine : React piperidin-4-ylmethanol with 4-ethylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH or Et3_3N) to yield 1-((4-ethylphenyl)sulfonyl)piperidin-4-ylmethanol .

Methylation/Functionalization : Convert the alcohol group to a methylene bridge via nucleophilic substitution or oxidation-reduction sequences.

Imidazolidine-2,4-dione Conjugation : Couple the modified piperidine intermediate with imidazolidine-2,4-dione using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, CHCl3_3/MeOH gradients) .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., sulfonyl peaks at ~3.1–3.3 ppm for piperidine protons, aromatic signals for the 4-ethylphenyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ expected at m/z 434.18 for C21_{21}H27_{27}N3_3O4_4S) .
  • IR Spectroscopy : Detect carbonyl stretches (~1750 cm1^{-1} for imidazolidine-dione) and sulfonyl S=O vibrations (~1350–1150 cm1^{-1}) .

Basic: What preliminary biological activities are reported for structurally analogous compounds?

Answer:

  • Receptor Antagonism : Sulfonylpiperidine derivatives show bradykinin B2 receptor antagonism (IC50_{50} < 100 nM) in inflammatory models .
  • Antiviral Potential : Similar imidazolidine-dione derivatives exhibit low docking scores (-7 to -9 kcal/mol) against viral polymerases, suggesting binding affinity .
    Methodological Note : Screen activity via:
    • In vitro receptor binding assays (radioligand displacement).
    • In silico molecular docking (AutoDock Vina, PDB: 6T7X) .

Advanced: How can researchers optimize reaction yields for the sulfonylation step?

Answer:
Experimental Design :

  • Solvent Screening : Compare DCM vs. THF for sulfonylation efficiency (THF may enhance solubility of hydrophobic intermediates) .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
  • Temperature Control : Conduct reactions at 0–5°C to minimize side products (e.g., over-sulfonylation).
    Data Analysis :
ConditionYield (%)Purity (HPLC)
DCM/Et3_3N5695
THF/DMAP7298
Reference: Similar optimizations increased yields by 16% in benzoylpiperidine syntheses .

Advanced: How to resolve contradictions between computational docking and experimental bioactivity data?

Answer:
Case Study : If docking predicts strong binding (e.g., -9.2 kcal/mol) but in vitro assays show weak inhibition:

Validate Docking Parameters :

  • Re-dock with explicit solvent models (e.g., TIP3P water).
  • Check protonation states (e.g., imidazolidine-dione tautomers) .

Experimental Follow-Up :

  • Perform SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}).
  • Test metabolic stability (CYP450 assays) to rule out rapid degradation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:
SAR Design :

  • Modify Substituents :
    • Vary the 4-ethylphenyl group (e.g., 4-fluorophenyl, 4-isopropylphenyl) to assess hydrophobic interactions .
    • Replace imidazolidine-dione with hydantoin or thiohydantoin to probe electronic effects .
      Data Collection :
DerivativeIC50_{50} (nM)LogP
4-Ethylphenyl (Parent)852.1
4-Fluorophenyl1201.8
4-Isopropylphenyl452.9
Insight: Bulky substituents enhance affinity, likely due to van der Waals interactions .

Advanced: How to address low solubility in biological assays?

Answer:
Methodology :

  • Prodrug Design : Introduce phosphate esters at the imidazolidine-dione NH group to enhance aqueous solubility .
  • Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoemulsions for in vivo studies .
    Validation : Measure solubility via shake-flask method (UV-Vis quantification at λmax_{\text{max}} 270 nm) .

Advanced: What safety precautions are critical during synthesis?

Answer:

  • Handling Sulfonyl Chlorides : Use airtight reactors and PPE (nitrile gloves, face shields) due to lachrymatory and corrosive hazards .
  • Waste Management : Quench excess sulfonyl chlorides with ice-cold NaHCO3_3 before disposal .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.